molecular formula C27H29N3O4S2 B2994627 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 941875-34-9

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2994627
CAS RN: 941875-34-9
M. Wt: 523.67
InChI Key: RZYUMBVVNNRZFI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .

Scientific Research Applications

Pharmacology: Antileishmanial Agents

This compound’s structural similarity to quinoline derivatives suggests potential as an antileishmanial agent. Quinoline derivatives have been synthesized and evaluated for their efficacy against visceral leishmaniasis, with some showing promising results . The sulfonyl and benzoyl groups in the compound could be modified to enhance its activity against Leishmania parasites.

Medicinal Chemistry: Drug Synthesis

The compound’s quinolinyl sulfonyl moiety is structurally related to 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their pharmaceutical and biological activities . This compound could serve as a precursor in the synthesis of heteroannelated derivatives with potential therapeutic applications.

Organic Chemistry: Diversity-Oriented Synthesis

In organic synthesis, the compound could be used in diversity-oriented synthesis strategies to create a variety of functionalized molecules. Its dihydroquinolinyl sulfonyl group is a versatile moiety that can participate in Brønsted or Lewis acid-catalyzed reactions to yield complex quinolin-4-one derivatives .

properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S2/c1-17-9-14-21-23(16-17)35-27(24(21)26(32)28-2)29-25(31)19-10-12-20(13-11-19)36(33,34)30-15-5-7-18-6-3-4-8-22(18)30/h3-4,6,8,10-13,17H,5,7,9,14-16H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUMBVVNNRZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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